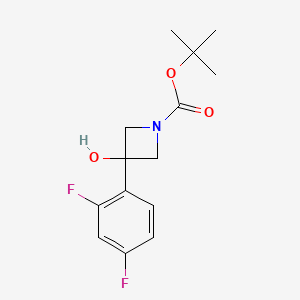

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.: 1482460-15-0

Cat. No.: VC7444281

Molecular Formula: C14H17F2NO3

Molecular Weight: 285.291

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1482460-15-0 |

|---|---|

| Molecular Formula | C14H17F2NO3 |

| Molecular Weight | 285.291 |

| IUPAC Name | tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-5-4-9(15)6-11(10)16/h4-6,19H,7-8H2,1-3H3 |

| Standard InChI Key | RYVHVARAUOJCMU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)F)F)O |

Introduction

Chemical Identity and Structural Analysis

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is defined by the molecular formula C₁₄H₁₇F₂NO₃ and a molecular weight of 285.29 g/mol . The IUPAC name reflects its substitution pattern: the azetidine ring is substituted at the third position with both a hydroxyl group and a 2,4-difluorophenyl group, while the nitrogen atom is protected by a tert-butyloxycarbonyl group.

Structural Features

-

Azetidine Core: The four-membered ring introduces strain, enhancing reactivity for ring-opening or functionalization reactions.

-

Fluorinated Aromatic Group: The 2,4-difluorophenyl moiety contributes to electronic effects, influencing solubility and interaction with biological targets.

-

Boc Protection: The tert-butyloxycarbonyl group stabilizes the amine during synthetic steps, allowing selective deprotection under acidic conditions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1482460-15-0 | |

| Molecular Formula | C₁₄H₁₇F₂NO₃ | |

| Molecular Weight | 285.29 g/mol | |

| Purity | ≥97% | |

| Synonyms | MFCD30802683, AKOS015260468 |

Applications in Pharmaceutical Research

This compound serves primarily as a heterocyclic building block in medicinal chemistry. Its applications are inferred from structurally similar azetidine derivatives:

Drug Discovery Intermediates

-

Kinase Inhibitors: Azetidines are pivotal in designing inhibitors for kinases involved in cancer and inflammatory diseases. The fluorine atoms enhance binding affinity through hydrophobic interactions.

-

Antibacterial Agents: Fluorinated aromatic systems disrupt bacterial enzyme activity, as seen in quinolone antibiotics .

Material Science

-

Ligands in Catalysis: The hydroxyl and Boc groups can coordinate metals, facilitating asymmetric catalysis.

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, or anti-inflammatory activities.

-

Synthetic Optimization: Developing greener catalysts or flow chemistry approaches to improve yield.

-

Computational Modeling: Predicting bioactivity via molecular docking against targets like COX-2 or EGFR.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume